molecular formula C12H10N2 B11907891 1-Aminonaphthalene-6-acetonitrile CAS No. 1261595-80-5

1-Aminonaphthalene-6-acetonitrile

Cat. No.: B11907891
CAS No.: 1261595-80-5
M. Wt: 182.22 g/mol
InChI Key: KNCSCMKVAFSCRY-UHFFFAOYSA-N
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Description

1-Aminonaphthalene-6-acetonitrile is an organic compound with the molecular formula C12H10N2. It is a derivative of naphthalene, characterized by the presence of an amino group at the first position and an acetonitrile group at the sixth position on the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-6-acetonitrile can be synthesized through several methods. One common approach involves the reaction of 1-aminonaphthalene with acetonitrile in the presence of a catalyst. The reaction typically requires controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Aminonaphthalene-6-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce different amines .

Scientific Research Applications

1-Aminonaphthalene-6-acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-aminonaphthalene-6-acetonitrile involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and other interactions, while the acetonitrile group can act as a nucleophile or electrophile in different reactions. These interactions enable the compound to exert its effects in various chemical and biological processes .

Comparison with Similar Compounds

  • 1-Aminonaphthalene-4-sulfonic acid
  • 1-Aminonaphthalene-5-sulfonic acid
  • 1-Aminonaphthalene-7-sulfonic acid
  • 1-Aminonaphthalene-8-sulfonic acid

Comparison: 1-Aminonaphthalene-6-acetonitrile is unique due to the presence of both an amino group and an acetonitrile group on the naphthalene ring. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to its sulfonic acid counterparts, which primarily engage in reactions involving the sulfonic acid group .

Properties

CAS No.

1261595-80-5

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(5-aminonaphthalen-2-yl)acetonitrile

InChI

InChI=1S/C12H10N2/c13-7-6-9-4-5-11-10(8-9)2-1-3-12(11)14/h1-5,8H,6,14H2

InChI Key

KNCSCMKVAFSCRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CC#N)C(=C1)N

Origin of Product

United States

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